N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
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Overview
Description
N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine: is a complex organic compound characterized by the presence of fluorine, thiophene, pyrazole, and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the thiophene derivative, followed by the introduction of the fluorine atom. The pyrazole ring is then constructed through cyclization reactions, and the trifluoroethyl group is introduced in the final steps. Specific reagents and catalysts, such as trifluoroethanol and boron trichloride, may be used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as amines or halides.
Scientific Research Applications
N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Researchers may investigate its potential as a pharmaceutical agent, particularly for its effects on specific molecular targets.
Mechanism of Action
The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed effects. For example, the compound might inhibit an enzyme by binding to its active site, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and fluorinated thiophenes. Examples include:
- 3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- ML402 , a selective activator of potassium channels .
Uniqueness
N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group, in particular, can enhance the compound’s stability and reactivity compared to similar molecules.
Properties
Molecular Formula |
C11H11F4N3S |
---|---|
Molecular Weight |
293.29 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H11F4N3S/c1-7-9(5-18(17-7)6-11(13,14)15)16-4-8-2-3-10(12)19-8/h2-3,5,16H,4,6H2,1H3 |
InChI Key |
TUTBNSRQBLXUOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=C(S2)F)CC(F)(F)F |
Origin of Product |
United States |
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